molecular formula C10H12O2 B1321628 4-Ethoxy-3-methylbenzaldehyde CAS No. 56917-14-7

4-Ethoxy-3-methylbenzaldehyde

Cat. No. B1321628
CAS RN: 56917-14-7
M. Wt: 164.2 g/mol
InChI Key: UVANZOOMCRABQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methylbenzaldehyde is a carbonyl compound . It is also known as ethylvanillin and is commonly used as a flavoring agent and fragrance enhancer in the food and cosmetic industries.


Molecular Structure Analysis

The molecular formula of 4-Ethoxy-3-methylbenzaldehyde is C10H12O2 . All non-H atoms are approximately coplanar, with an r.m.s. deviation of 0.046 Å .


Physical And Chemical Properties Analysis

The molecular weight of 4-Ethoxy-3-methylbenzaldehyde is 164.20 g/mol . It is a solid substance . The boiling point is 258.999ºC at 760 mmHg .

Scientific Research Applications

Antibacterial Research Applications

“4-Ethoxy-3-methylbenzaldehyde” has been studied for its antibacterial properties. Research indicates that derivatives of this compound show activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent. Further in vivo biochemical tests of effective amides derived from this compound could expand its applications in the medical field .

Potential for Diverse Research Applications

While specific applications are not extensively documented in the available literature, the compound’s chemical properties suggest it could be useful in various research fields. Its structural similarity to vanillin derivatives, which are known for their role in neuroinflammatory diseases, hints at possible uses in diagnostic assay manufacturing and studies related to neuroinflammation .

Safety and Hazards

4-Ethoxy-3-methylbenzaldehyde is classified as Acute Tox. 3 Oral according to GHS06. The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

4-ethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVANZOOMCRABQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615942
Record name 4-Ethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-methylbenzaldehyde

CAS RN

56917-14-7
Record name 4-Ethoxy-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-methylbenzaldehyde
Reactant of Route 2
4-Ethoxy-3-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-3-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-3-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-3-methylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-3-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.